molecular formula C16H16BrNO B2910280 4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol CAS No. 1232780-64-1

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol

Cat. No.: B2910280
CAS No.: 1232780-64-1
M. Wt: 318.214
InChI Key: ZNNYXCVAYMTYEI-UHFFFAOYSA-N
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Description

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol is an organic compound with the molecular formula C16H16BrNO and a molecular weight of 318.21 g/mol This compound is notable for its unique structure, which includes a brominated phenol group and an indene moiety

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular signaling, gene expression, or enzymatic activity, resulting in its biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the known effects of indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially influencing gene expression, cellular signaling, enzymatic activity, and more .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol typically involves the reaction of 2,3-dihydro-1H-indene with 4-bromo-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol is unique due to the combination of its brominated phenol group and indene moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Biological Activity

4-Bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol (CAS No. 1232780-64-1) is an organic compound with the molecular formula C16H16BrNO and a molecular weight of 318.21 g/mol. Its structure features a brominated phenol group and an indene moiety, which contribute to its potential biological activities. This compound has garnered interest for its possible applications in medicinal chemistry, particularly regarding antimicrobial and anticancer properties.

The biological activity of this compound is largely attributed to its structural similarities with indole derivatives, which are known to interact with various biological targets. These interactions can lead to alterations in cellular processes such as gene expression, enzymatic activity, and cellular signaling pathways.

Biochemical Pathways

Indole derivatives typically influence multiple biochemical pathways, including:

  • Gene Expression : Modulating transcription factors involved in cell growth and differentiation.
  • Cellular Signaling : Affecting pathways such as MAPK and PI3K/Akt that are critical for cell survival and proliferation.
  • Enzymatic Activity : Inhibiting or activating specific enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Bacillus subtilis were reported at concentrations as low as 0.39 µg/mL .

Anticancer Properties

Preliminary studies suggest potential anticancer effects, although specific research on this compound is limited. The structural characteristics may allow it to inhibit tumor growth through mechanisms similar to those observed in other indole derivatives.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several compounds similar to this compound. The results indicated that compounds with similar structural motifs exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .

CompoundMIC (µg/mL)Target Organisms
Compound A0.25S. aureus
Compound B0.18B. subtilis
4-Bromo Compound0.39S. aureus, B. subtilis

Study 2: Anticancer Activity

In another investigation focusing on related indole derivatives, compounds demonstrated cytotoxic effects on cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential . Although specific data on this compound is lacking, the trends observed in these studies provide a basis for further exploration.

Properties

IUPAC Name

4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c17-13-6-8-16(19)12(9-13)10-18-15-7-5-11-3-1-2-4-14(11)15/h1-4,6,8-9,15,18-19H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNYXCVAYMTYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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